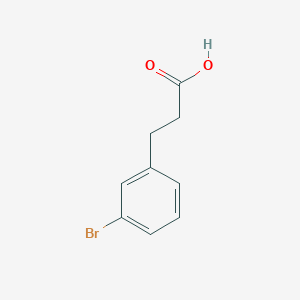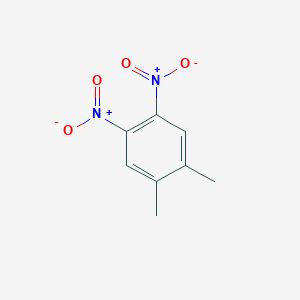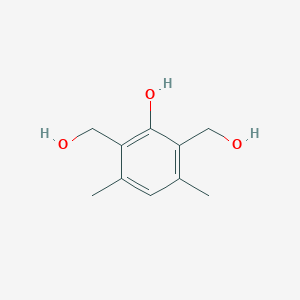
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol (BHMDP) is a phenolic compound that has gained significant attention in recent years due to its potential applications in various fields such as medicine, agriculture, and industry. BHMDP is a white crystalline powder that is soluble in water and has a molecular formula of C10H14O3.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways such as the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
In vivo studies have shown that this compound has neuroprotective properties, which may be attributed to its ability to reduce oxidative stress and inflammation in the brain. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has several advantages for lab experiments. It is easy to synthesize, has high purity, and is relatively stable. This compound is also soluble in water, making it easy to administer to cells or animals.
However, there are also some limitations to the use of this compound in lab experiments. This compound has low bioavailability, which may limit its effectiveness in vivo. This compound also has limited solubility in organic solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol. In medicine, further studies are needed to investigate the potential of this compound as a treatment for various diseases such as cancer, diabetes, and Alzheimer's disease. In agriculture, further studies are needed to investigate the potential of this compound as a plant growth regulator and herbicide. In industry, further studies are needed to investigate the potential of this compound as an adhesive and coating material.
Conclusion:
In conclusion, this compound is a phenolic compound that has potential applications in various fields such as medicine, agriculture, and industry. This compound has antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. This compound also has plant growth-promoting and herbicidal properties, making it a potential candidate for the development of new fertilizers and herbicides. This compound has adhesive properties, making it a potential candidate for the development of new adhesives and coatings. Further studies are needed to investigate the full potential of this compound in these fields.
Métodos De Síntesis
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol can be synthesized through several methods such as the reaction of 2,6-dimethylphenol with formaldehyde and subsequent reduction with sodium borohydride. Another method involves the reaction of 2,6-dimethylphenol with paraformaldehyde and hydrogen peroxide in the presence of a catalyst. Both methods yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. This compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In agriculture, this compound has been shown to have plant growth-promoting properties, making it a potential candidate for the development of new fertilizers and plant growth regulators. This compound has also been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides.
In industry, this compound has been shown to have adhesive properties, making it a potential candidate for the development of new adhesives and coatings.
Propiedades
Número CAS |
22002-36-4 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2,6-bis(hydroxymethyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C10H14O3/c1-6-3-7(2)9(5-12)10(13)8(6)4-11/h3,11-13H,4-5H2,1-2H3 |
Clave InChI |
DHQDXPIEOYLUBK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1CO)O)CO)C |
SMILES canónico |
CC1=CC(=C(C(=C1CO)O)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



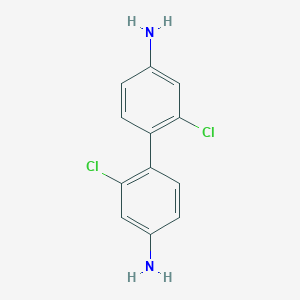
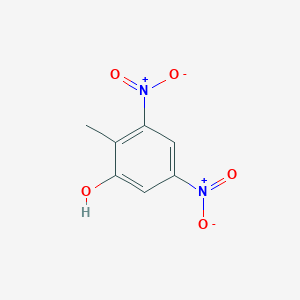
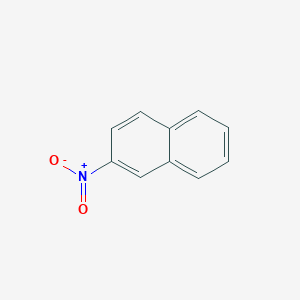
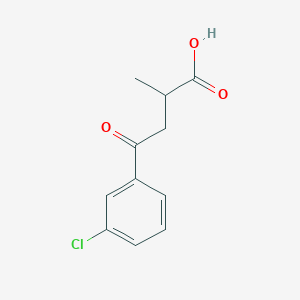
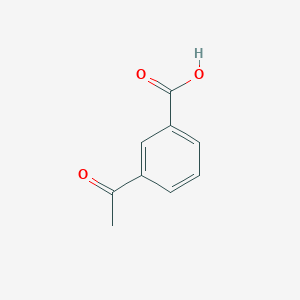
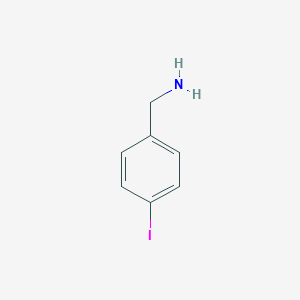
![4-[(Methylamino)methyl]benzoic acid](/img/structure/B181655.png)
![2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B181656.png)

